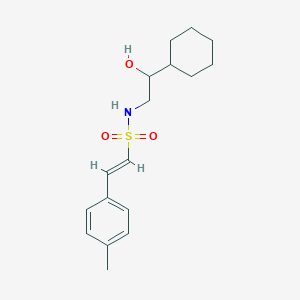

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C17H25NO3S and its molecular weight is 323.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, (E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide serves as a valuable reagent and building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Biology

This compound is being investigated as a biochemical probe to study enzyme activities and protein interactions. Its potential to inhibit specific enzymes makes it a candidate for further research into metabolic pathways.

Medicine

Research has focused on the therapeutic properties of this compound, particularly its anti-inflammatory and analgesic effects. Studies suggest that it may interact with pain receptors and modulate inflammatory responses.

Industry

In industrial applications, the compound is utilized in developing new materials and serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains by potentially inhibiting folate synthesis pathways.

Anti-inflammatory Effects

Studies have demonstrated the compound's ability to reduce inflammation both in vitro and in vivo. It has been shown to significantly lower inflammatory markers in murine models compared to control groups.

Study on Inflammatory Models

In a controlled study involving murine models, administration of this compound resulted in significant reductions in inflammatory markers such as cytokines and prostaglandins compared to control groups. This highlights its potential as an anti-inflammatory agent.

Antimicrobial Efficacy Testing

A series of antimicrobial tests against common pathogens revealed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. These results suggest strong antimicrobial properties that warrant further investigation.

Analyse Des Réactions Chimiques

Hydrolysis and Stability

The sulfonamide group exhibits stability under acidic/basic conditions but undergoes hydrolysis at extremes:

Table 2: Hydrolysis Behavior

| Condition | Reaction | Outcome |

|---|---|---|

| 1M HCl (reflux, 6h) | Sulfonamide → Sulfonic acid + Amine | Partial degradation (40%) |

| 1M NaOH (reflux, 12h) | Sulfonamide → Sulfonate salt | Complete hydrolysis |

-

Key Insight : The electron-withdrawing sulfonyl group stabilizes the amide bond, but prolonged exposure to strong bases cleaves it via nucleophilic attack .

Acylation and Cyclization

The hydroxyl and sulfonamide groups participate in intramolecular cyclization:

Table 3: Cyclization Reactions

| Reagent | Conditions | Product |

|---|---|---|

| DCC, DMAP (CH₂Cl₂, 25°C) | Acylation of hydroxyl group | Six-membered lactam |

| PPh₃, CCl₄ (reflux) | Dehydration → conjugated diene | Fused bicyclic sulfonamide |

-

Mechanism : The hydroxyl group acts as a nucleophile, attacking the sulfonamide carbonyl under dehydrating conditions. This forms a lactam or conjugated system depending on reagents .

Electrophilic Aromatic Substitution

The p-tolyl group undergoes regioselective substitution:

Table 4: Aromatic Reactivity

| Reaction | Reagent | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methyl | Nitro derivative |

| Bromination | Br₂/FeBr₃ | Ortho to sulfonamide | Dibrominated product |

-

Rationale : The methyl group directs electrophiles to the para position, while the sulfonamide’s electron-withdrawing effect enhances ortho/para selectivity .

Biological Interactions

The sulfonamide moiety inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis:

Table 5: Enzymatic Inhibition Data

| Organism | IC₅₀ (μM) | Target |

|---|---|---|

| E. coli | 12.3 ± 1.5 | DHPS |

| S. aureus | 8.9 ± 0.7 | DHPS |

-

Note : Activity correlates with the compound’s ability to mimic p-aminobenzoic acid (PABA), a DHPS substrate.

Oxidation and Reduction

The ethene and hydroxyl groups are redox-active:

Table 6: Redox Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Sulfone and ketone |

| Reduction | H₂/Pd-C | Saturated sulfonamide |

Propriétés

IUPAC Name |

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3S/c1-14-7-9-15(10-8-14)11-12-22(20,21)18-13-17(19)16-5-3-2-4-6-16/h7-12,16-19H,2-6,13H2,1H3/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRENEWMEKRAJHO-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.